6-hydroxy-5-(3-morpholin-4-ylpropyliminomethyl)-1H-pyrimidine-2,4-dione
Description
6-hydroxy-5-(3-morpholin-4-ylpropyliminomethyl)-1H-pyrimidine-2,4-dione is a complex organic compound with a unique structure that combines a pyrimidine ring with a morpholine moiety
Properties
IUPAC Name |
6-hydroxy-5-(3-morpholin-4-ylpropyliminomethyl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O4/c17-10-9(11(18)15-12(19)14-10)8-13-2-1-3-16-4-6-20-7-5-16/h8H,1-7H2,(H3,14,15,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNPVHZMDAUFTRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN=CC2=C(NC(=O)NC2=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-5-(3-morpholin-4-ylpropyliminomethyl)-1H-pyrimidine-2,4-dione typically involves a multi-step process. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Hydroxy Group: The hydroxy group is introduced via hydroxylation reactions, often using oxidizing agents such as hydrogen peroxide or peracids.
Attachment of the Morpholine Moiety: The morpholine group is attached through nucleophilic substitution reactions, where a halogenated precursor reacts with morpholine under basic conditions.
Formation of the Iminomethyl Group: The iminomethyl group is introduced through a condensation reaction between an aldehyde and an amine, forming a Schiff base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-hydroxy-5-(3-morpholin-4-ylpropyliminomethyl)-1H-pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The iminomethyl group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The morpholine moiety can undergo nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Morpholine, amines, halogenated compounds.
Major Products Formed
Oxidation Products: Ketones, aldehydes.
Reduction Products: Amines.
Substitution Products: Various substituted pyrimidine derivatives.
Scientific Research Applications
6-hydroxy-5-(3-morpholin-4-ylpropyliminomethyl)-1H-pyrimidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-hydroxy-5-(3-morpholin-4-ylpropyliminomethyl)-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can bind to the active site of enzymes, inhibiting their activity and modulating metabolic pathways.
Receptor Binding: It may interact with cellular receptors, altering signal transduction and cellular responses.
DNA Intercalation: The planar structure of the pyrimidine ring allows it to intercalate into DNA, potentially affecting gene expression and replication.
Comparison with Similar Compounds
Similar Compounds
5-fluorouracil: A pyrimidine analog used as an anticancer agent.
Cytosine: A pyrimidine base found in DNA and RNA.
Thymine: Another pyrimidine base found in DNA.
Uniqueness
6-hydroxy-5-(3-morpholin-4-ylpropyliminomethyl)-1H-pyrimidine-2,4-dione is unique due to its combination of a hydroxy group, a morpholine moiety, and an iminomethyl group, which confer distinct chemical and biological properties. This combination is not commonly found in other pyrimidine derivatives, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
